Aconine
Overview
Description
Aconine is a colorless alkaloid obtained by hydrolysis of aconitine . It is a natural product found in Aconitum carmichaelii .
Synthesis Analysis
The synthesis of aconitine involves the construction of the AE fragment and attempts to access the pentacyclic core . The first reported synthesis of fully functionalized aconitine AE fragment is achieved from 17 by C11 hydroxylation, E-ring cyclization, and C5 one-carbon extension .Molecular Structure Analysis
Aconine has a molecular formula of C25H41NO9 . It is a voltage-gated sodium channel activator . The central framework of each aconine cation was compared with that of previously reported aconitine, proving that protonation of the nitrogen atom induced the structure rearrangement .Chemical Reactions Analysis
The synthesis of aconitine involves a substrate-controlled intramolecular [3 + 2] cycloaddition of an in situ-generated nitrone intermediate . Efforts to achieve the challenging radical cyclization cascade under various conditions failed to produce the desired pentacyclic intermediate .Physical And Chemical Properties Analysis
Aconine has a molecular weight of 499.6 g/mol . More detailed physical and chemical properties can be found in the Certificate of Analysis .Scientific Research Applications
Treatment of Neuronal Disorders
Aconine, as a part of the Aconitum species, has been traditionally used for the treatment of various neuronal disorders . The alkaloids present in Aconine are believed to stimulate the tip of sensory nerve fibres .
Pain and Inflammation Management
Aconine has been reported to be effective in managing pain and inflammation . This is particularly useful in conditions like rheumatism where inflammation and pain are the primary symptoms .
Treatment of Kidney Disorders
Aconine has been used in traditional medicine for treating kidney-related disorders . The specific mechanisms of action are still under investigation.
Management of Diabetes
Aconine has been used in the management of diabetes . While the exact mechanisms are not fully understood, it is believed that the compounds in Aconine may help regulate blood sugar levels.
Treatment of Cardiac Depression
Aconine has been used in the treatment of cardiac depression . Cardiac depression is a condition where the heart’s ability to pump blood is decreased. Aconine may help improve this condition, although more research is needed to understand the exact mechanisms.
Treatment of Hysteria and Other Mental Health Conditions
Aconine has been used traditionally to treat hysteria and other mental health conditions . The calming effects of Aconine may help manage the symptoms of these conditions.
Treatment of Throat Infections and Dyspepsia
Aconine has been reported to be effective in treating throat infections and dyspepsia . Its anti-inflammatory and antimicrobial properties may contribute to these effects.
Potential Use in Malaria Treatment
While not traditionally used for this purpose, there is potential for Aconine to be used in the treatment of malaria . More research is needed in this area to confirm its effectiveness and safety.
Mechanism of Action
- Additionally, aconitine inhibits the anti-apoptotic protein Bcl-2, promoting programmed cell death (apoptosis) in tumor cells .
- Aconitine’s effects are context-dependent:
Mode of Action
Pharmacokinetics
Result of Action
Safety and Hazards
Future Directions
Aconitine plays a vital role in a wide range of physiological and pathological processes . The toxicity of aconitine can be reduced by compatibility and hydrolysis . Further assessment of the underlying pharmacological properties and its safety profile are required for better evaluation of its potential for clinical applications in the future .
properties
IUPAC Name |
(1S,2R,3R,4R,5R,6S,7S,8R,9R,13R,14R,16S,17S,18R)-11-ethyl-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecane-4,5,7,8,14-pentol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H41NO9/c1-6-26-9-22(10-32-2)12(27)7-13(33-3)24-11-8-23(30)19(28)14(11)25(31,20(29)21(23)35-5)15(18(24)26)16(34-4)17(22)24/h11-21,27-31H,6-10H2,1-5H3/t11-,12-,13+,14-,15+,16+,17-,18?,19-,20+,21+,22+,23-,24+,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQMGCPHFHQGPIF-JIOYIOPFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC2(C(CC(C34C2C(C(C31)C5(C6C4CC(C6O)(C(C5O)OC)O)O)OC)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C[C@@]2([C@@H](C[C@@H]([C@@]34[C@@H]2[C@H]([C@@H](C31)[C@@]5([C@@H]6[C@H]4C[C@@]([C@@H]6O)([C@H]([C@@H]5O)OC)O)O)OC)OC)O)COC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H41NO9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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